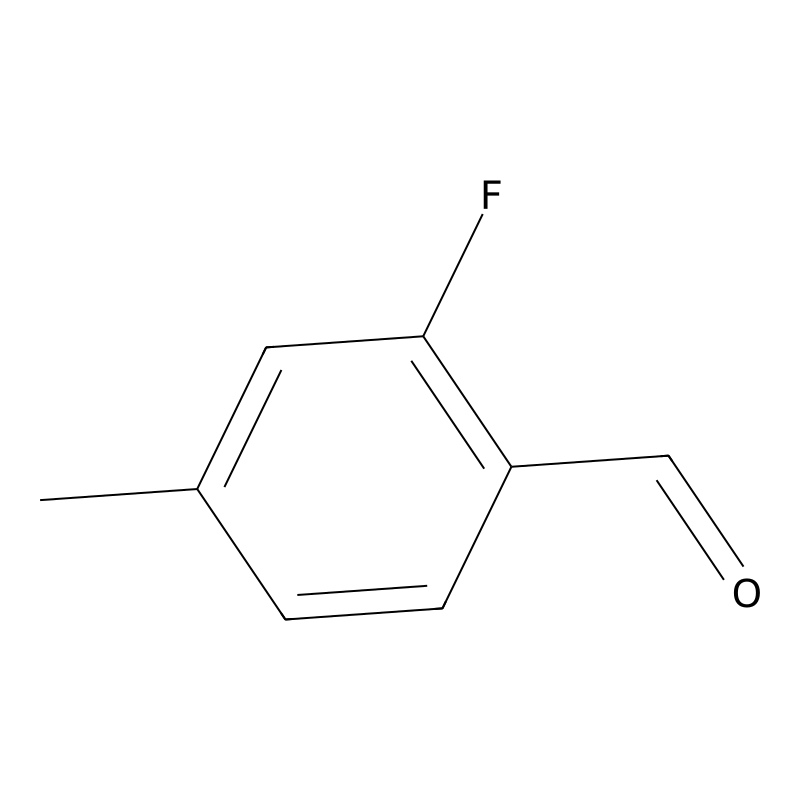

2-Fluoro-4-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the aldehyde group (CHO) makes 2-Fluoro-4-methylbenzaldehyde a valuable intermediate for the synthesis of more complex organic molecules. Aldehydes can undergo various reactions like aldol condensation, reductive amination, and Wittig reaction, allowing researchers to create new functional groups and carbon-carbon bonds.

Pharmaceutical Research

Due to the fluorine atom's influence on molecule properties, 2-Fluoro-4-methylbenzaldehyde could be a starting material for exploring new drugs. Fluorine substitution can affect a molecule's binding affinity, metabolic stability, and overall efficacy. Researchers might use it to synthesize novel analogs of existing drugs or probe new therapeutic targets.

Material Science

Aromatic aldehydes like 2-Fluoro-4-methylbenzaldehyde can be used as precursors for the synthesis of functional polymers. These polymers could have potential applications in areas like organic electronics, optoelectronic devices, and liquid crystals due to their unique electrical and optical properties.

2-Fluoro-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula and a molecular weight of 138.14 g/mol. It is characterized by the presence of a fluorine atom at the second position and a methyl group at the fourth position of the benzene ring, making it a unique compound in organic chemistry. This compound is typically used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to its reactive aldehyde functional group.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, forming alcohols or other derivatives.

- Reduction: It can be reduced to the corresponding alcohol, 2-fluoro-4-methylbenzyl alcohol, using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry and organic synthesis .

The biological activity of 2-fluoro-4-methylbenzaldehyde has been explored in various studies. While specific pharmacological activities are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the fluorine atom may enhance lipophilicity, potentially affecting biological interactions .

Several methods exist for synthesizing 2-fluoro-4-methylbenzaldehyde:

- From Fluorinated Aromatic Compounds: Starting from 2-fluoro-4-methylbenzyl bromide, it can be synthesized through a reaction with dimethyl malonate.

- Direct Fluorination: Electrophilic fluorination of 4-methylbenzaldehyde can yield the desired product.

- Using Fluorinating Agents: Various fluorinating agents can be used to introduce the fluorine atom into the aromatic ring during synthesis .

2-Fluoro-4-methylbenzaldehyde has several applications:

- Intermediate in Synthesis: It is widely used in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: Employed in laboratories for studying reaction mechanisms involving aldehydes and fluorinated compounds.

- Flavoring and Fragrance Industry: Its aromatic properties may find applications in flavoring agents or fragrances, although this is less common .

When comparing 2-fluoro-4-methylbenzaldehyde to similar compounds, several noteworthy compounds emerge:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-2-methylbenzaldehyde | Fluorine at the para position; different reactivity profile. | |

| 3-Fluoro-4-methylbenzaldehyde | Fluorine at the meta position; different sterics and electronic effects. | |

| 2-Chloro-4-methylbenzaldehyde | Chlorine instead of fluorine; different biological activity profile. |

The uniqueness of 2-fluoro-4-methylbenzaldehyde lies in its specific position of substitution and the presence of fluorine, which can significantly alter its chemical reactivity and biological properties compared to similar compounds .

XLogP3

GHS Hazard Statements

H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant